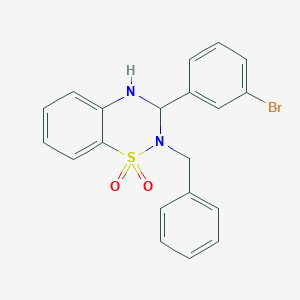![molecular formula C19H27N3O B11592630 8-butyl-3,3-dimethyl-6-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11592630.png)
8-butyl-3,3-dimethyl-6-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-ブチル-3,3-ジメチル-6-(ピロリジン-1-イル)-3,4-ジヒドロ-1H-ピラノ[3,4-c]ピリジン-5-カルボニトリルは、ピロリジン、ピリジン、ピラノ構造を組み合わせた独特の構造を持つ複雑な有機化合物です。
2. 製法
合成経路と反応条件: 8-ブチル-3,3-ジメチル-6-(ピロリジン-1-イル)-3,4-ジヒドロ-1H-ピラノ[3,4-c]ピリジン-5-カルボニトリルの合成は、通常、複数段階の有機反応を伴います。 一般的な方法の一つに、鈴木-宮浦カップリングと呼ばれる、広く用いられている遷移金属触媒による炭素-炭素結合形成反応があります 。 この方法は、温和な反応条件と官能基許容性があるため好まれています。
工業生産方法: この化合物の工業生産には、自動反応器や連続フローシステムを利用して高収率と高純度を確保する、大規模有機合成技術が用いられることがあります。 温度、圧力、溶媒の選択などの特定の条件は、効率を最大化し副生成物を最小限に抑えるために最適化されています。
準備方法
The synthesis of 8-BUTYL-3,3-DIMETHYL-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic conditions.
Construction of the Pyrano Ring: The pyrano ring is formed via a cyclization reaction, often using a base-catalyzed intramolecular aldol condensation.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the intermediate compound.
Final Assembly: The final compound is obtained by coupling the intermediate products through a series of condensation and cyclization reactions under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and advanced purification techniques.
化学反応の分析
反応の種類: 8-ブチル-3,3-ジメチル-6-(ピロリジン-1-イル)-3,4-ジヒドロ-1H-ピラノ[3,4-c]ピリジン-5-カルボニトリルは、以下の化学反応を起こすことができます。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて、水素の付加または酸素の除去を伴います。
置換: この反応は、特定の条件下で求核剤または求電子剤を用いて、ある官能基を別の官能基で置換する反応です。
一般的な試薬と条件:
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のメトキシドナトリウムなどの求核剤。
主な生成物: これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。 例えば、酸化はケトンやカルボン酸を生成する可能性があり、還元はアルコールやアミンを生成する可能性があります。
4. 科学研究への応用
8-ブチル-3,3-ジメチル-6-(ピロリジン-1-イル)-3,4-ジヒドロ-1H-ピラノ[3,4-c]ピリジン-5-カルボニトリルは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています.
医学: 独自の構造特徴により、治療薬としての可能性が探求されています。
産業: ポリマーや触媒などの特定の特性を持つ新素材の開発に利用されています。
科学的研究の応用
8-BUTYL-3,3-DIMETHYL-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit antiviral, anticancer, or anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with enzymes, receptors, and other biomolecules to understand its mechanism of action and potential therapeutic applications.
作用機序
8-ブチル-3,3-ジメチル-6-(ピロリジン-1-イル)-3,4-ジヒドロ-1H-ピラノ[3,4-c]ピリジン-5-カルボニトリルの作用機序は、特定の分子標的および経路との相互作用を伴います。 ピロリジンとピリジンの部分構造は、酵素や受容体と相互作用し、その活性を調節することで、様々な生物学的効果をもたらす可能性があります 。 具体的な経路と標的は、特定の用途と使用状況によって異なります。
類似化合物:
ニコチン: ピリジンとピロリジンの構造を持つ.
3,3-ジメチル-1-(ピロリジン-1-イル)ブタン-2-アミン塩酸塩: ピロリジンと類似の構造を持つ.
tert-ブチル 3-((3-ヨード-6-(ピロリジン-1-イル)ピリジン-2-イルオキシ)メチル): ピリジンとピロリジンと類似の構造を持つ.
独自性: 8-ブチル-3,3-ジメチル-6-(ピロリジン-1-イル)-3,4-ジヒドロ-1H-ピラノ[3,4-c]ピリジン-5-カルボニトリルは、ピロリジン、ピリジン、ピラノ構造の組み合わせにより、独特の化学的および生物学的特性を持つことが特徴です。 この独自性により、様々な研究や産業用途に有用な化合物となっています。
類似化合物との比較
8-BUTYL-3,3-DIMETHYL-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can be compared with other pyrano[3,4-c]pyridine derivatives and pyrrolidine-containing compounds. Similar compounds include:
Pyrrolidine-2,5-dione Derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities, such as anti-inflammatory properties.
Indole Derivatives: Indole-containing compounds have diverse biological activities and can be used in similar medicinal chemistry applications.
Imidazole Derivatives: These compounds are known for their therapeutic potential and can be used in the development of drugs for various diseases.
特性
分子式 |
C19H27N3O |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
8-butyl-3,3-dimethyl-6-pyrrolidin-1-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C19H27N3O/c1-4-5-8-17-16-13-23-19(2,3)11-14(16)15(12-20)18(21-17)22-9-6-7-10-22/h4-11,13H2,1-3H3 |
InChIキー |
CGZWSCPLRNTPJD-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC(=C(C2=C1COC(C2)(C)C)C#N)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B11592554.png)
![(2Z)-6-benzyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11592558.png)
![allyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11592559.png)
![(5Z)-3-cyclohexyl-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11592562.png)
![6-(2,5-dimethoxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11592566.png)
![ethyl 4-ethyl-5-methyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11592582.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11592584.png)
![(4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11592588.png)
![3-methyl-N-(3-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11592593.png)
![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592599.png)
![2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5-(4-fluorophenyl)cyclohexane-1,3-dione](/img/structure/B11592600.png)
![propan-2-yl 5-(diethylcarbamoyl)-4-methyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11592617.png)

![(5Z)-5-(4-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592624.png)
